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Abstract: Pik-75 is a potent and versatile kinase inhibitor that has garnered significant interest

in cancer research. Initially identified as a selective inhibitor of the p110α isoform of

phosphoinositide 3-kinase (PI3K), subsequent studies have revealed a more complex and

multifaceted mechanism of action. Pik-75 also potently targets DNA-dependent protein kinase

(DNA-PK) and several cyclin-dependent kinases (CDKs), leading to a cascade of downstream

effects that culminate in cell cycle arrest and robust apoptosis. This technical guide provides an

in-depth exploration of the core signaling pathways modulated by Pik-75, presents quantitative

data on its target inhibition, details relevant experimental methodologies, and visualizes its

mechanisms of action through signaling diagrams.

Target Profile and Inhibitory Potency
Pik-75 exhibits a unique inhibitory profile, targeting several key kinases involved in cell survival,

proliferation, and DNA repair. Its primary targets include the p110α isoform of PI3K and DNA-

PK, with significant activity against other PI3K isoforms and transcriptional kinases.[1][2][3] The

inhibitory concentrations (IC50) and binding affinities (Ki) against various targets are

summarized below.
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Target IC50 Value Ki Value Notes

PI3K p110α 5.8 nM[1][2][3]

36 nM

(noncompetitive w.r.t

ATP), 2.3 nM

(competitive w.r.t. PI)

[1]

Over 200-fold more

potent against p110α

than p110β.[1][2]

PI3K p110β
1300 nM (1.3 µM)[1]

[2]
-

PI3K p110γ 76 nM[1][2][3] -

PI3K p110δ 510 nM[1][2] -

DNA-PK 2 nM[1][2][3] -

Potent inhibition

observed in cell-free

assays.[1]

mTORC1 / mTORC2 ~1 µM / ~10 µM[2] -

Significantly less

potent compared to

primary targets.

CDK9 - 4.1 nM[4]

High-affinity binding to

the ATP binding

pocket.[4]

CDK7 - 2.5 nM[4]

High-affinity binding to

the ATP binding

pocket.[4]

CDK1 / CDK2 - -

Pik-75 can block

CDK1 and CDK2;

however, its affinity for

CDK2 is about 100-

fold lower than for

CDK9.[4][5]

p38γ ~340-420 nM[6] -

Identified as a target

in cutaneous T-cell

lymphoma.[6]
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hsVPS34 2.6 µM[2] -

ATM / ATR 2.3 µM / 21 µM[2] -

Core Signaling Pathways
Pik-75's potent anti-cancer effects stem from its ability to simultaneously disrupt multiple, often

independent, pro-survival signaling pathways.

Inhibition of the PI3K/Akt Signaling Cascade
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell

growth, proliferation, and survival.[7][8][9] As a potent p110α inhibitor, Pik-75 effectively blocks

this pathway at a crucial upstream node.[10]

Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (3,4)-

bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] PIP3

acts as a second messenger, recruiting and activating downstream effectors, most notably the

serine/threonine kinase Akt (also known as Protein Kinase B, PKB). Pik-75's inhibition of p110α

prevents the production of PIP3, thereby blocking the phosphorylation and activation of Akt on

key residues such as Thr308 and Ser473.[2][10] This abrogation of Akt signaling is a

cornerstone of Pik-75's mechanism, leading to reduced cell survival and proliferation.[10] In

various cell lines, including CHO-IR cells, Pik-75 blocks insulin-induced phosphorylation of Akt

with an IC50 of 78 nM.[2][10]
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Pik-75 blocks the PI3K/Akt signaling pathway.
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Induction of Mitochondrial-Dependent Apoptosis
A key feature that distinguishes Pik-75 from many other PI3K inhibitors is its profound ability to

induce apoptosis, not just cell cycle arrest.[5][11] This pro-apoptotic activity is directly linked to

its inhibition of the PI3K pathway and proceeds through the intrinsic, or mitochondrial-

dependent, pathway.[5][11]

The apoptosis induced by Pik-75 requires the pro-apoptotic protein Bax.[5] In glioma cells,

siRNA-mediated knockdown of Bax increased resistance to Pik-75, and mouse embryonic

fibroblasts deficient in Bax were also resistant to Pik-75-induced apoptosis.[5] This indicates

that Pik-75 triggers a signaling cascade that requires Bax to initiate mitochondrial outer

membrane permeabilization (MOMP). This leads to the release of cytochrome c into the

cytoplasm, which in turn activates caspase-9 and the downstream executioner caspase-3,

culminating in PARP cleavage and cell death.[11]
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Pik-75 induces Bax-dependent mitochondrial apoptosis.
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Dual Inhibition of PI3K and CDK9 for Mcl-1 Suppression
Pik-75's potent cytotoxicity is greatly enhanced by its "off-target" effects on transcriptional

kinases, particularly CDK7 and CDK9.[12] These kinases are essential components of the

positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-

terminal domain (CTD) of RNA Polymerase II to promote transcriptional elongation.[13][14]

By inhibiting CDK7/9, Pik-75 effectively stalls transcription, an effect that disproportionately

impacts genes with short mRNA and protein half-lives.[12] A critical target in this context is the

anti-apoptotic BCL-2 family member, Mcl-1.[12][14] Pik-75 treatment leads to a rapid,

transcription-dependent depletion of Mcl-1 protein.[12]

This dual-action mechanism is crucial. While PI3K/Akt inhibition primes the cell for apoptosis,

the concurrent suppression of the key survival protein Mcl-1 removes a critical barrier to cell

death.[4] This synthetic lethal interaction explains why Pik-75 is a potent inducer of apoptosis

where more selective PI3K inhibitors are merely cytostatic.[4][15][16] This mechanism is

particularly effective in overcoming resistance to other drugs, such as the BCL-2 inhibitor

venetoclax in mantle cell lymphoma.[15][16]
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Pik-75's dual inhibition of PI3K and CDK9 promotes apoptosis.

Detailed Experimental Methodologies
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The characterization of Pik-75's downstream effects relies on a combination of biochemical

and cell-based assays.

PI3K Enzyme Activity Assay (In Vitro)
This assay directly measures the catalytic activity of PI3K and its inhibition by compounds like

Pik-75.

Principle: Measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a lipid

substrate, phosphatidylinositol (PI).

Protocol:

Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl₂).[1]

Add the PI substrate (e.g., 180 µM) and the PI3K enzyme to the buffer.[1]

Add Pik-75 at various concentrations (or a vehicle control, typically DMSO).[1]

Initiate the reaction by adding ATP (e.g., 100 µM) containing a spike of [γ-³²P]ATP.[1]

Incubate at room temperature for a defined period (e.g., 30 minutes).[1]

Stop the reaction by adding 1 M HCl.[1]

Extract the phosphorylated lipid product (PIP) using a chloroform/methanol mixture.[1]

Quantify the amount of ³²P incorporated into the lipid phase using liquid scintillation

counting.[1]

Calculate the percent inhibition relative to the vehicle control to determine IC50 values.

Western Blotting for Pathway Analysis
Western blotting is essential for observing the phosphorylation status of key signaling proteins

and the expression levels of apoptosis-related factors.

Principle: Uses specific antibodies to detect target proteins in cell lysates separated by size

via gel electrophoresis.
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Protocol:

Cell Treatment and Lysis: Treat cells (e.g., glioma cells, pancreatic cancer cells) with Pik-
75 at desired concentrations (e.g., 0.1-1 µM) for various time points (e.g., 6-24 hours).[5]

[11] Lyse the cells in a buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a

standard method (e.g., BCA assay).

Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE

gel and transfer them to a PVDF or nitrocellulose membrane.

Immunoblotting: Block the membrane and incubate with primary antibodies against targets

such as phospho-Akt (Ser473/Thr308), total Akt, cleaved caspase-3, PARP, Mcl-1, and a

loading control (e.g., β-actin or GAPDH).[5][11][17]

Detection: Incubate with a species-appropriate HRP-conjugated secondary antibody and

detect the signal using an enhanced chemiluminescence (ECL) substrate.

Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful tool for quantifying apoptosis and analyzing cell cycle distribution

in a cell population.

Principle: Cells are stained with fluorescent dyes that bind to DNA or markers of apoptosis

and are then analyzed as they pass individually through a laser beam.

Apoptosis (Annexin V/PI Staining):

Treat cells with Pik-75 as described above.

Harvest cells and wash with PBS.

Resuspend cells in Annexin V binding buffer.

Add FITC-conjugated Annexin V (stains externalized phosphatidylserine in early apoptotic

cells) and Propidium Iodide (PI, stains the DNA of late apoptotic/necrotic cells with

compromised membranes).[11]
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Analyze the stained cells on a flow cytometer to quantify viable, early apoptotic, late

apoptotic, and necrotic populations.

Cell Cycle Analysis:

Treat and harvest cells as above.

Fix the cells in cold ethanol to permeabilize the membrane.

Treat with RNase to remove RNA.

Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI).[5]

Analyze on a flow cytometer. The DNA content will distinguish cells in the G1, S, and G2/M

phases of the cell cycle. An increase in the sub-G1 peak is also indicative of apoptotic

cells with fragmented DNA.[5]
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A typical workflow for assessing Pik-75's cellular effects.

Conclusion
Pik-75 is a multi-kinase inhibitor whose potent anti-cancer activity is derived from a synergistic

attack on several key cellular pathways. Its primary inhibition of the PI3K/Akt pathway disrupts

fundamental cell survival signals, while its concurrent inhibition of transcriptional kinases like

CDK9 leads to the rapid depletion of critical anti-apoptotic proteins such as Mcl-1. This dual

mechanism effectively lowers the threshold for apoptosis, making Pik-75 a powerful tool for

inducing cell death in cancer models. While its broad target profile and potential for toxicity

have limited its clinical development, Pik-75 remains an invaluable research tool for elucidating
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the complex interplay between cell signaling, transcription, and apoptosis, and for identifying

novel synthetic lethal strategies in oncology.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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